

N-Methylethenaminium: A Theoretical and Technical Guide

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Compound of Interest

Compound Name: *N-Methylethenaminium*

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Abstract

N-Methylethenaminium, the protonated form of N-methylethanamine, represents a fundamental structure within the class of iminium compounds. As a reactive intermediate derived from the simplest secondary enamine, its theoretical properties provide a valuable model for understanding the behavior of more complex enamines and iminium ions in both synthetic and biological contexts. This document provides an in-depth technical overview of the core theoretical properties of **N-Methylethenaminium**, including its predicted physicochemical characteristics, spectroscopic signatures, and reactivity. Detailed hypothetical experimental protocols for its generation and characterization are presented, alongside diagrams illustrating its formation and key reaction pathways. This guide serves as a foundational resource for researchers exploring the chemistry and potential applications of simple enamines and their derivatives.

Core Theoretical Properties

N-Methylethenaminium is the cation formed upon the protonation of N-methylethanamine. The positive charge is delocalized between the nitrogen and the α -carbon, with the iminium form being the major resonance contributor. This delocalization is key to its reactivity.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-methylethenamine, the parent enamine of **N-Methylethenaminium**. These values are calculated and provide a baseline for its expected behavior.

Property	Value	Unit
Molecular Formula	C3H7N	
Molecular Weight	57.09	g/mol
pKa (of the conjugate acid)	~7	
Calculated logP	0.25	
Hydrogen Bond Donors	0	
Hydrogen Bond Acceptors	1	
Rotatable Bonds	1	

Spectroscopic Properties (Predicted)

The following tables outline the predicted spectroscopic data for N-methylethenamine. These predictions are based on the analysis of the saturated analogue, N-methylethanamine, and general principles of spectroscopy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

1.2.1. ¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.5-7.0	Doublet of Doublets	1H	=CH-N
~4.0-4.5	Doublet of Doublets	2H	H ₂ C=
~2.8	Singlet	3H	N-CH ₃
~9.0-10.0 (for iminium)	Broad Singlet	1H	N-H

1.2.2. ¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~140-150	=CH-N
~90-100	H ₂ C=
~40-50	N-CH ₃

1.2.3. IR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3500	Medium, Sharp	N-H stretch (of parent amine)
~2700-3000	Strong	C-H stretch (sp ² and sp ³)
~1640-1660	Strong	C=N ⁺ stretch (iminium)
~1620-1640	Medium	C=C stretch (enamine)
~1000-1250	Strong	C-N stretch

1.2.4. Mass Spectrometry

m/z	Interpretation
57	Molecular ion peak [M] ⁺
56	[M-H] ⁺
42	[M-CH ₃] ⁺
28	[C ₂ H ₄] ⁺

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the synthesis and characterization of N-methylethenamine and its subsequent protonation to **N-Methylethenaminium**.

Synthesis of N-methylethenamine

This procedure is based on the well-established method of enamine synthesis from a secondary amine and an aldehyde.^[5]

Materials:

- Methylamine (40% solution in water)
- Acetaldehyde
- Potassium carbonate (anhydrous)
- Toluene
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

Procedure:

- To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 100 mL of toluene.
- Add 0.1 mol of methylamine solution to the flask.
- Add a stoichiometric excess (0.15 mol) of anhydrous potassium carbonate as a drying agent.
- Cool the flask in an ice bath and slowly add 0.1 mol of acetaldehyde.
- Allow the mixture to warm to room temperature and then heat to reflux.
- Collect the water azeotropically in the Dean-Stark trap.

- Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the potassium carbonate.
- Remove the toluene under reduced pressure to yield crude N-methylethenamine.
- Purify the product by distillation under an inert atmosphere.

Characterization of N-methylethenamine

The purified N-methylethenamine should be characterized using the following spectroscopic methods to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).
- Acquire ¹H and ¹³C NMR spectra.
- The resulting spectra should be compared with the predicted values in tables 1.2.1 and 1.2.2.

Infrared (IR) Spectroscopy:

- Obtain an IR spectrum of the neat liquid product using a salt plate or an ATR-FTIR spectrometer.
- The spectrum should exhibit the characteristic peaks outlined in table 1.2.3.

Mass Spectrometry (MS):

- Obtain a mass spectrum of the product using electron ionization (EI) or a soft ionization technique.

- The spectrum should show the molecular ion peak and expected fragmentation patterns as listed in table 1.2.4.

Generation of N-Methylethenaminium

N-Methylethenaminium can be generated in situ by the protonation of N-methylethenamine.

Materials:

- N-methylethenamine
- A suitable acid (e.g., hydrochloric acid in a non-nucleophilic solvent)
- An appropriate solvent (e.g., diethyl ether, acetonitrile)

Procedure:

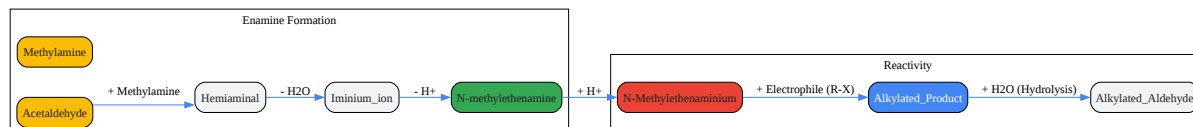
- Dissolve a known concentration of N-methylethenamine in the chosen solvent under an inert atmosphere.
- Slowly add one equivalent of the acid while stirring.
- The formation of the **N-Methylethenaminium** salt may be observed as a precipitate.
- The iminium ion in solution can be used directly for further reactions or analyzed spectroscopically, though its isolation can be challenging due to its reactivity.

Reactivity and Potential Signaling Pathways

Enamines are known for their nucleophilic character at the α -carbon, making them valuable intermediates in organic synthesis.[5] **N-Methylethenaminium**, as the reactive intermediate, is central to these transformations.

Formation and Reactivity

The formation of N-methylethenamine is a reversible reaction. In the presence of acid, the enamine is protonated to form the **N-Methylethenaminium** ion. This iminium ion is electrophilic at the carbon atom and is susceptible to attack by nucleophiles. The overall process allows for the α -alkylation and α -acylation of the parent aldehyde.

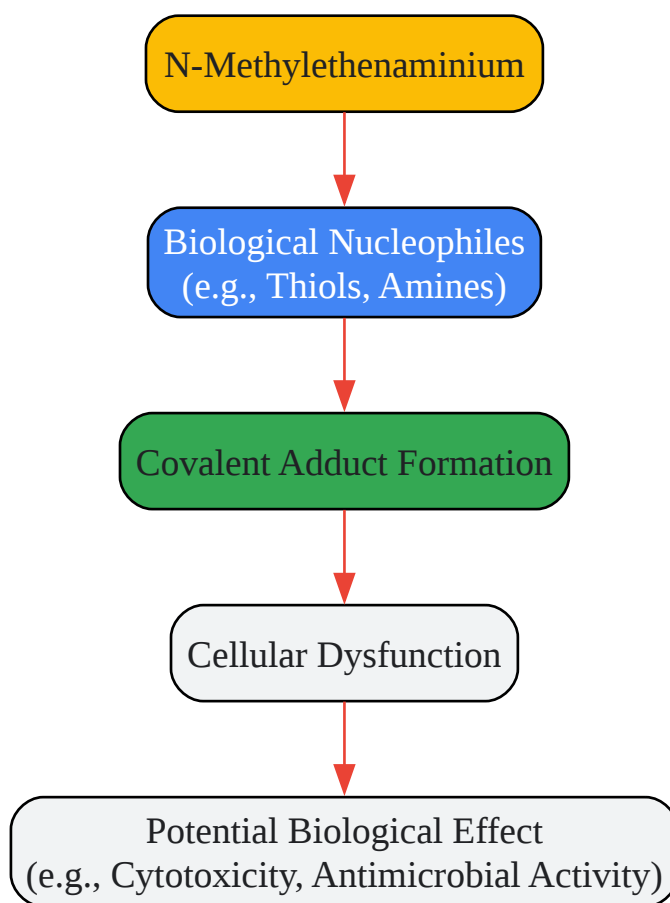


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Formation and reactivity of N-methylethenamine.

Potential Biological Interactions

While specific signaling pathways for **N-Methylethenaminium** are not documented, the reactivity of enamines and iminium ions is relevant in biological systems. For instance, iminium ions are intermediates in reactions catalyzed by pyridoxal phosphate (PLP)-dependent enzymes. Given the small size and reactivity of **N-Methylethenaminium**, it could potentially interact with biological nucleophiles such as thiols (e.g., in cysteine residues) or amines (e.g., in lysine residues or DNA bases). Such interactions could lead to covalent modification of biomolecules, a mechanism that could underpin potential cytotoxic or antimicrobial effects.^[6] It is important to note that small amines can play roles in regulating bone homeostasis.^[7]



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Hypothetical biological interaction pathway.

Conclusion

N-Methylethenaminium, as a fundamental iminium cation, serves as a valuable theoretical model for understanding the chemistry of more complex enamines. While experimental data on this specific molecule is scarce, its properties and reactivity can be reliably predicted from the general principles of enamine chemistry. The methodologies and theoretical data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of simple enamines and their reactive iminium intermediates. Further experimental investigation is warranted to validate these theoretical predictions and to explore the potential biological activities of this and related small enamines.

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